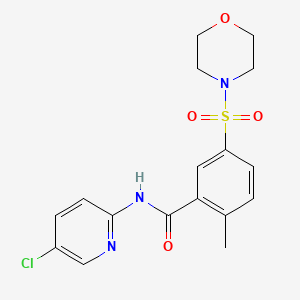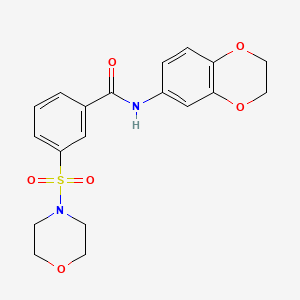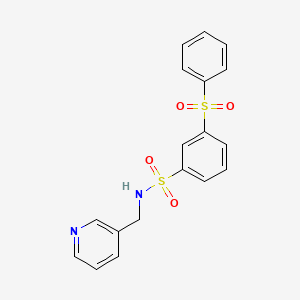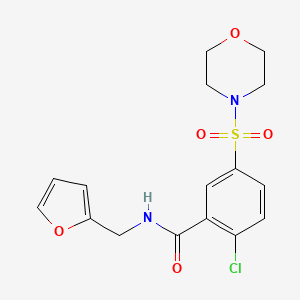
2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide
描述
2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, commonly known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, T cells, and mast cells. Inhibition of SYK has been shown to have therapeutic potential in the treatment of various autoimmune and inflammatory diseases, such as rheumatoid arthritis, systemic lupus erythematosus, and asthma.
作用机制
TAK-659 exerts its therapeutic effects by selectively inhibiting 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, a tyrosine kinase that plays a critical role in the activation of immune cells. 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide is involved in the signaling pathways of various immune receptors, including the B cell receptor, T cell receptor, and Fc receptors on mast cells. Inhibition of 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide leads to downstream inhibition of multiple signaling pathways, including the activation of phospholipase Cγ2, calcium mobilization, and mitogen-activated protein kinase (MAPK) activation.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B cell receptor signaling, reduce autoantibody production, and attenuate disease severity in animal models of rheumatoid arthritis and systemic lupus erythematosus. In addition, TAK-659 has been shown to inhibit mast cell degranulation and reduce airway hyperresponsiveness in a mouse model of asthma. These effects are likely due to the inhibition of 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide and downstream signaling pathways.
实验室实验的优点和局限性
One advantage of TAK-659 is its high selectivity for 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, which minimizes off-target effects. In addition, TAK-659 has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it suitable for in vivo studies. However, one limitation of TAK-659 is its relatively low solubility in aqueous solutions, which may limit its use in some experimental settings.
未来方向
There are several potential future directions for research on TAK-659. One area of interest is the development of TAK-659 as a therapeutic agent for autoimmune and inflammatory diseases in humans. Clinical trials have shown promising results in patients with rheumatoid arthritis and other autoimmune diseases. Another area of interest is the investigation of the role of 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide in other diseases, such as cancer and infectious diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of TAK-659 and to identify potential biomarkers of response to treatment.
科学研究应用
TAK-659 has been extensively studied in preclinical models of autoimmune and inflammatory diseases. It has been shown to inhibit B cell receptor signaling, reduce autoantibody production, and attenuate disease severity in animal models of rheumatoid arthritis and systemic lupus erythematosus. In addition, TAK-659 has been shown to inhibit mast cell degranulation and reduce airway hyperresponsiveness in a mouse model of asthma.
属性
IUPAC Name |
2,4-dichloro-5-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3S/c18-14-10-15(19)16(26(24,25)22-7-2-1-3-8-22)9-13(14)17(23)21-12-5-4-6-20-11-12/h4-6,9-11H,1-3,7-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCBTYCVBJLUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CN=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3456211.png)
![3-[(4-methylbenzoyl)amino]phenyl 3-(1-piperidinylsulfonyl)benzoate](/img/structure/B3456227.png)
![2-bromo-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3456231.png)

![1-methyl-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine](/img/structure/B3456259.png)
![N-phenyl-3-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3456263.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}-4-chloro-N-phenylbenzamide](/img/structure/B3456273.png)




![N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3456311.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B3456319.png)
![ethyl 4-{[6-(cyclohexylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}benzoate](/img/structure/B3456326.png)